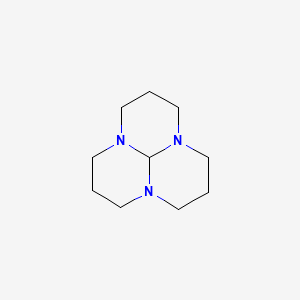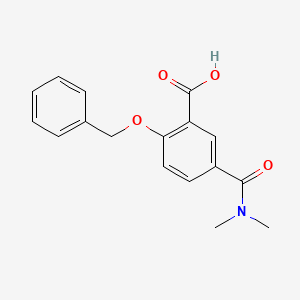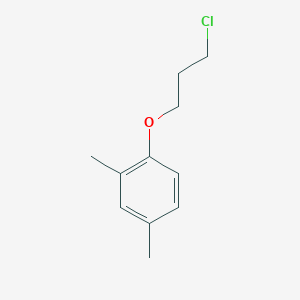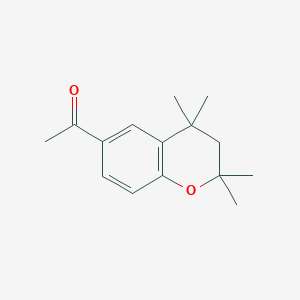![molecular formula C15H24BrN3O B8678309 4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol](/img/structure/B8678309.png)
4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol is a chemical compound with a complex structure that includes a bromopyridine moiety and an azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol typically involves multiple steps, starting with the bromination of pyridine to form 6-bromopyridine. This intermediate is then reacted with azepane to form the azepan-4-ylamino derivative. The final step involves the addition of butan-1-ol to complete the synthesis. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups, such as amino or hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring .
科学的研究の応用
4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The azepane ring may contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the context and application .
類似化合物との比較
Similar Compounds
4-Azepan-1-yl-butan-1-ol: Similar structure but lacks the bromopyridine moiety.
1-(6-Bromopyridin-2-yl)piperidin-4-ol: Contains a piperidine ring instead of an azepane ring
Uniqueness
4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol is unique due to the presence of both the bromopyridine and azepane moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .
特性
分子式 |
C15H24BrN3O |
|---|---|
分子量 |
342.27 g/mol |
IUPAC名 |
4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol |
InChI |
InChI=1S/C15H24BrN3O/c16-14-6-3-7-15(18-14)19-10-4-5-13(8-11-19)17-9-1-2-12-20/h3,6-7,13,17,20H,1-2,4-5,8-12H2 |
InChIキー |
SOPALEVVRTVJMG-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCN(C1)C2=NC(=CC=C2)Br)NCCCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
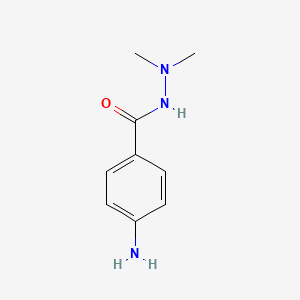

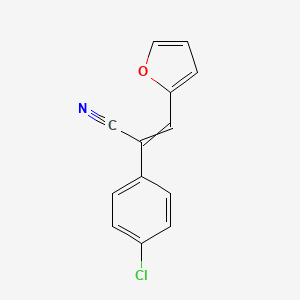
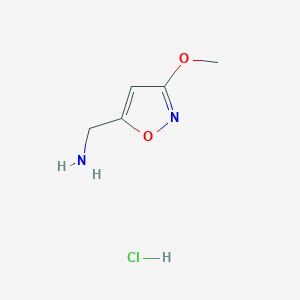
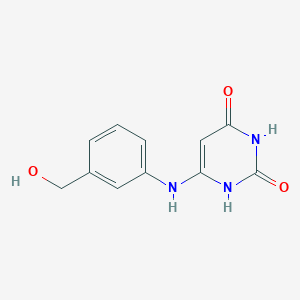
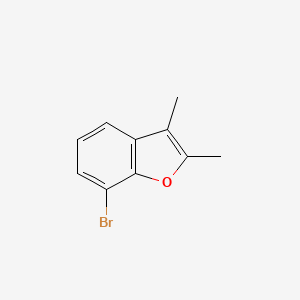

![3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B8678287.png)


